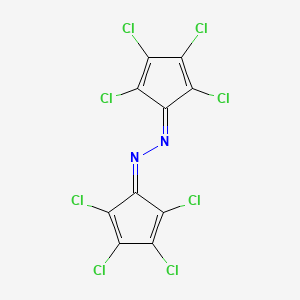
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine typically involves the reaction of tetrachlorocyclopentadiene with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
Bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, it can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrachlorocyclopentadiene: A precursor in the synthesis of bis(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine.
Hydrazine: A key reagent used in the synthesis of the compound.
Chlorinated cyclopentadienes: Compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of the hydrazine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
13736-99-7 |
|---|---|
Molecular Formula |
C10Cl8N2 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-N-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)amino]cyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C10Cl8N2/c11-1-2(12)6(16)9(5(1)15)19-20-10-7(17)3(13)4(14)8(10)18 |
InChI Key |
QELDZUHGKQFZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NN=C2C(=C(C(=C2Cl)Cl)Cl)Cl)C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















